Diethyl 2-(piperazin-1-yl)but-2-enedioate
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Overview
Description
Diethyl 2-(piperazin-1-yl)but-2-enedioate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(piperazin-1-yl)but-2-enedioate typically involves the reaction of piperazine with diethyl but-2-enedioate under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(piperazin-1-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
Diethyl 2-(piperazin-1-yl)but-2-enedioate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of diethyl 2-(piperazin-1-yl)but-2-enedioate involves its interaction with specific molecular targets and pathways. The piperazine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives: These compounds are used as acetylcholinesterase inhibitors and antioxidants.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These are also acetylcholinesterase inhibitors used in Alzheimer’s disease research.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are evaluated for their anti-tubercular activity.
Uniqueness
Diethyl 2-(piperazin-1-yl)but-2-enedioate is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its versatility in synthesis and potential therapeutic properties make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
61006-53-9 |
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Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
diethyl 2-piperazin-1-ylbut-2-enedioate |
InChI |
InChI=1S/C12H20N2O4/c1-3-17-11(15)9-10(12(16)18-4-2)14-7-5-13-6-8-14/h9,13H,3-8H2,1-2H3 |
InChI Key |
NQHADUCCTAXYTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(=O)OCC)N1CCNCC1 |
Origin of Product |
United States |
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